molecular formula C12H10ClN3O4 B3334771 Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate CAS No. 1002535-22-9

Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate

Cat. No.: B3334771
CAS No.: 1002535-22-9
M. Wt: 295.68 g/mol
InChI Key: BAAFVWNLIUBTNG-UHFFFAOYSA-N
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Description

Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-nitro-1H-pyrazole with methyl 3-bromomethylbenzoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the bromomethyl group, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group.

    Hydrolyzed product: Formed by the hydrolysis of the ester group to carboxylic acid.

Scientific Research Applications

Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The nitro and chloro groups may enhance binding affinity and specificity. The compound can interfere with metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)benzoate: Lacks the nitro group, which may affect its reactivity and biological activity.

    Methyl 3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate: Lacks the chloro group, which may influence its chemical properties and applications.

Uniqueness

Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate is unique due to the presence of both chloro and nitro groups on the pyrazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

methyl 3-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-20-12(17)9-4-2-3-8(5-9)6-15-7-10(13)11(14-15)16(18)19/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAFVWNLIUBTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190995
Record name Methyl 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002535-22-9
Record name Methyl 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002535-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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